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Compound of Interest

Compound Name: Diethyl methyl malonate

Cat. No.: B8451518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of diethyl methyl malonate. To facilitate a comprehensive understanding, we

compare its spectral features with those of closely related malonic esters, namely diethyl

malonate and diethyl ethylmalonate. This analysis is supported by tabulated quantitative data

and a detailed experimental protocol for NMR spectral acquisition.

Structural Overview and NMR Prediction
Diethyl methyl malonate is a diester with the chemical formula C₈H₁₄O₄. Its structure features

a central carbon atom bonded to a methyl group, a hydrogen atom, and two ethoxycarbonyl

groups. The presence of different proton and carbon environments makes NMR spectroscopy

an excellent tool for its structural elucidation.

Based on its structure, we can predict the following signals in its NMR spectra:

¹H NMR: Signals corresponding to the methyl protons of the ethyl groups, the methylene

protons of the ethyl groups, the methine proton, and the protons of the central methyl group.

¹³C NMR: Signals for the carbonyl carbons, the central methine carbon, the methylene

carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the central methyl

carbon.
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Comparative ¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity

of protons in a molecule. The following table summarizes the key ¹H NMR spectral data for

diethyl methyl malonate and its analogues.

Compound
Proton

Assignment

Chemical

Shift (δ,

ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Diethyl

Methyl

Malonate

-CH₃ (ethyl) ~1.25 Triplet ~7.1 6H

-CH₂- (ethyl) ~4.19 Quartet ~7.1 4H

-CH(CH₃)- ~3.45 Quartet ~7.2 1H

-CH(CH₃)- ~1.35 Doublet ~7.2 3H

Diethyl

Malonate
-CH₃ (ethyl) ~1.28 Triplet ~7.1 6H

-CH₂- (ethyl) ~4.20 Quartet ~7.1 4H

-CH₂-

(central)
~3.39 Singlet - 2H

Diethyl

Ethylmalonat

e

-CH₃ (ethyl

ester)
~1.24 Triplet ~7.1 6H

-CH₂- (ethyl

ester)
~4.18 Quartet ~7.1 4H

-CH- (central) ~3.19 Triplet ~7.3 1H

-CH₂- (central

ethyl)
~1.88 Quintet ~7.3 2H

-CH₃ (central

ethyl)
~0.88 Triplet ~7.3 3H
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Interpretation:

In diethyl methyl malonate, the ethoxy groups give rise to a characteristic triplet for the

methyl protons and a quartet for the methylene protons due to coupling with each other. The

methine proton on the central carbon is split into a quartet by the three protons of the

adjacent methyl group. Conversely, the protons of this central methyl group are split into a

doublet by the single methine proton.

Diethyl malonate presents a simpler spectrum. The central methylene protons appear as a

singlet as there are no adjacent protons to couple with. The ethyl groups show the typical

triplet-quartet pattern.

In diethyl ethylmalonate, the central methine proton is a triplet due to coupling with the

adjacent methylene protons of the central ethyl group. The signals for the central ethyl group

itself appear as a quintet (for the methylene) and a triplet (for the terminal methyl).

Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.
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Compound Carbon Assignment Chemical Shift (δ, ppm)

Diethyl Methyl Malonate C=O ~169

-CH(CH₃)- ~49

-O-CH₂- ~61

-CH( CH₃)- ~14

-O-CH₂-CH₃ ~14

Diethyl Malonate C=O ~167

-CH₂- (central) ~41

-O-CH₂- ~61

-O-CH₂-CH₃ ~14

Diethyl Ethylmalonate C=O ~170

-CH- (central) ~56

-O-CH₂- ~61

-CH₂- (central ethyl) ~22

-CH₃ (central ethyl) ~12

-O-CH₂-CH₃ ~14

Interpretation:

The carbonyl carbons (C=O) in all three compounds resonate at a similar downfield position

(~167-170 ppm).

The chemical shift of the central carbon atom is sensitive to substitution. In diethyl malonate,

the central -CH₂- carbon appears around 41 ppm. In diethyl methyl malonate, the

substitution of a proton with a methyl group shifts the central -CH- carbon downfield to

approximately 49 ppm. Further substitution with an ethyl group in diethyl ethylmalonate shifts

this signal further downfield to around 56 ppm.
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The carbons of the ethoxy groups have characteristic chemical shifts, with the -O-CH₂-

carbons at ~61 ppm and the terminal -CH₃ carbons at ~14 ppm in all three compounds.

Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of malonic ester derivatives.

Materials and Equipment:

NMR spectrometer (e.g., 300 MHz or higher)

NMR tubes (5 mm)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetramethylsilane (TMS) as an internal standard

Sample (diethyl methyl malonate or analogue)

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of

deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of TMS (typically

1% v/v) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Transfer the

solution to an NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-

resolved peaks.

¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Apply a standard pulse sequence (e.g., a 90° pulse).

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans

for a concentrated sample).

Set the relaxation delay to allow for full relaxation of the protons between scans (e.g., 1-5

seconds).

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Use a pulse sequence with proton decoupling (e.g., broadband decoupling) to simplify the

spectrum to singlets for each carbon environment.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope (e.g., 128 scans or more).

Set an appropriate relaxation delay.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualization of Diethyl Methyl Malonate NMR
Correlations
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The following diagram illustrates the structure of diethyl methyl malonate and the key

correlations observed in its NMR spectra.

To cite this document: BenchChem. [A Comparative Guide to the NMR Spectrum of Diethyl
Methyl Malonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8451518#interpreting-the-nmr-spectrum-of-diethyl-
methyl-malonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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